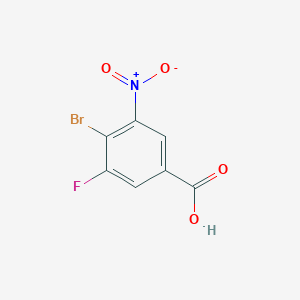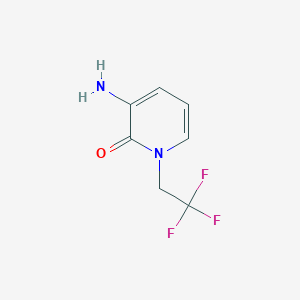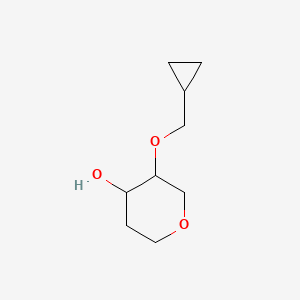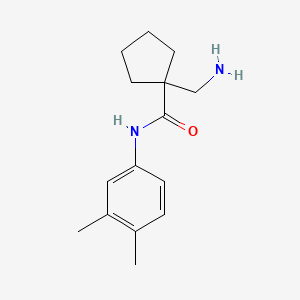
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
Vue d'ensemble
Description
1-(Aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide (abbreviated as AMCPC) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a melting point of 108-111°C and a boiling point of 223-225°C. AMCPC is a versatile compound that is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent in drug development, and as a tool to study biochemical and physiological processes. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide can be used in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to interact with certain receptors in the brain, which may explain its effects on neurotransmission.
Effets Biochimiques Et Physiologiques
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to reduce inflammation and to inhibit the production of pro-inflammatory mediators such as cytokines. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to affect the release of hormones, including cortisol and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its low toxicity. It is relatively non-toxic and does not cause adverse effects at the concentrations used in scientific research. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are several potential future directions for the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in scientific research. One possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions. Another possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in drug development, as it has been shown to have a variety of biochemical and physiological effects. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide could be used to study the effects of neurotransmitters on the brain, as it has been shown to interact with certain receptors in the brain.
Propriétés
IUPAC Name |
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-6-13(9-12(11)2)17-14(18)15(10-16)7-3-4-8-15/h5-6,9H,3-4,7-8,10,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRKCLFVNYICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



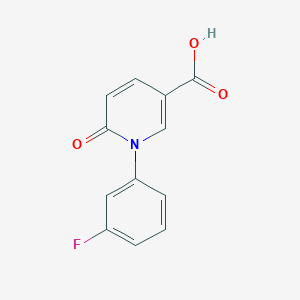
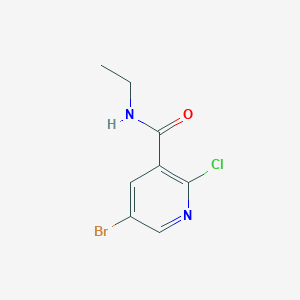
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
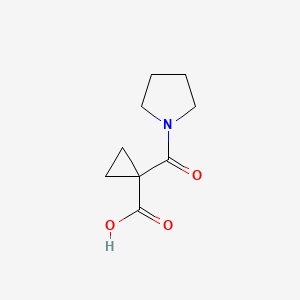
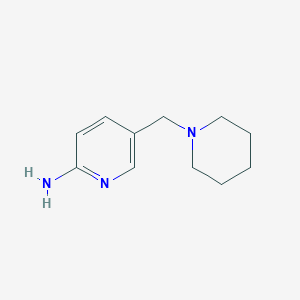
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
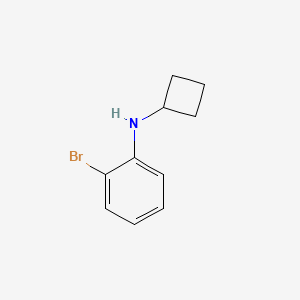
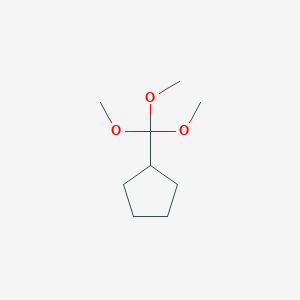
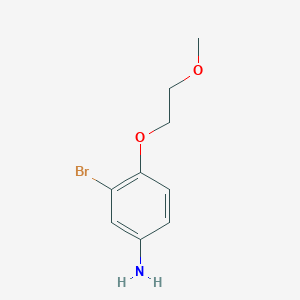
amine](/img/structure/B1527304.png)

